molecular formula C11H16ClFN2 B2524868 1-(4-Fluorophenyl)homopiperazine hydrochloride CAS No. 263409-96-7

1-(4-Fluorophenyl)homopiperazine hydrochloride

Cat. No.: B2524868
CAS No.: 263409-96-7
M. Wt: 230.71
InChI Key: FORHFXIYINUALJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)homopiperazine hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered homopiperazine (1,4-diazepane) ring substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHFXIYINUALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)homopiperazine hydrochloride typically involves the reaction of 4-fluoroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using various techniques, such as crystallization and chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)homopiperazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Scientific Research Applications

1-(4-Fluorophenyl)homopiperazine hydrochloride has a wide range of applications across different fields:

1. Pharmacological Research

  • Antipsychotic Development : The compound serves as a structural analog to known antipsychotics, such as haloperidol. Research indicates that modifications to the homopiperazine structure can yield compounds with enhanced binding affinity at dopamine and serotonin receptors, potentially leading to new treatments for neuropsychiatric disorders .
  • Neuropharmacology : It has been studied for its effects on neurotransmitter systems, particularly in the context of dopamine and serotonin signaling pathways. This makes it a candidate for further exploration in treating conditions like schizophrenia and depression .

2. Imaging Probes

  • Radiochemistry : The compound is utilized in the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging. For instance, 1-(4-[18F]fluorophenyl)piperazine has been developed for studying dopaminergic receptors in vivo, highlighting its significance in neuroimaging studies .

3. Biochemical Studies

  • Cellular Effects : Research has shown that this compound influences cellular signaling pathways, gene expression, and metabolism. Its role in modulating these processes is crucial for understanding drug interactions at the cellular level .

Case Studies and Research Findings

Several case studies have documented the efficacy and potential applications of this compound:

  • Antipsychotic Activity : A study evaluated various homopiperazine derivatives and identified compounds that exhibited significant binding affinity at serotonin receptors, suggesting their potential as new antipsychotic agents .
  • Neuroimaging Applications : Research demonstrated the successful synthesis of radiolabeled versions of the compound for use in PET imaging, allowing researchers to visualize dopamine receptor activity in living subjects .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)homopiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine vs. Homopiperazine Derivatives

The homopiperazine ring (7-membered) confers distinct conformational flexibility compared to the 6-membered piperazine ring. This structural difference influences receptor binding specificity and pharmacokinetics:

  • 1-(4-Fluorophenyl)piperazine hydrochloride (): Acts as a serotonin receptor agonist, inducing dopamine release via entactogenic mechanisms .
  • Fasudil hydrochloride (): A homopiperazine derivative with a 5-isoquinolinesulfonyl group. Inhibits rho kinase (ROCK), making it therapeutic for cerebral vasospasm .

Key Insight : The homopiperazine scaffold in fasudil enhances ROCK inhibition efficacy, suggesting that 1-(4-Fluorophenyl)homopiperazine may target similar enzymatic pathways but with altered selectivity due to the absence of the sulfonyl group.

Pharmacological Targets and Mechanisms

  • Sigma Receptor Modulation (): Fluorophenyl-substituted sigma ligands (e.g., pentazocine) inhibit NMDA-stimulated dopamine release at nanomolar concentrations. Antagonists like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-piperazinyl)butanol reverse this effect, highlighting fluorophenyl's role in sigma-1 receptor binding .
  • Rho Kinase Inhibition ():
    • Homopiperazine derivatives like fasudil and H1152 inhibit ROCK with IC₅₀ values in the micromolar range. The homopiperazine ring is critical for binding to the ATP pocket of ROCK .

Key Insight : 1-(4-Fluorophenyl)homopiperazine may exhibit dual activity at sigma receptors and ROCK, though experimental validation is required.

Comparative Data Table

Compound Name Core Structure Substituent(s) Primary Target Key Application
1-(4-Fluorophenyl)homopiperazine HCl Homopiperazine 4-Fluorophenyl Sigma receptors (predicted) Research (CNS disorders)
1-(4-Fluorophenyl)piperazine HCl Piperazine 4-Fluorophenyl Serotonin 5-HT₂A/D₂ Forensic analysis
Fasudil HCl Homopiperazine 5-Isoquinolinesulfonyl Rho kinase (ROCK) Cerebral vasospasm
1-(3,4-Dichlorophenyl)piperazine HCl Piperazine 3,4-Dichlorophenyl Dopamine D₂/5-HT₂A Neuropharmacology research
1-(4-Methoxyphenyl)piperazine HCl Piperazine 4-Methoxyphenyl Serotonin 5-HT₁A/2A Behavioral studies

Biological Activity

1-(4-Fluorophenyl)homopiperazine hydrochloride, also known by its CAS number 263409-96-7, is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a fluorophenyl group. The synthesis typically involves the following steps:

  • Formation of the Piperazine Ring : The piperazine structure can be synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 4-fluorophenyl group is achieved via nucleophilic substitution methods.

Biological Activity Overview

The biological activity of this compound has been studied for various therapeutic applications, particularly in oncology and neurology.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds related to 1-(4-Fluorophenyl)homopiperazine. For instance, derivatives containing similar piperazine structures have shown remarkable antiproliferative effects across multiple cancer cell lines:

Cell Line Compound Growth Inhibition (%)
MDA-MB-231 (Breast)1-bis(4-fluorophenyl)methyl piperazine-86.10%
KM12 (Colon)1-bis(4-fluorophenyl)methyl piperazine-84.40%
SF-539 (CNS)1-bis(4-fluorophenyl)methyl piperazine-80.00%
SK-MEL-5 (Melanoma)1-bis(4-fluorophenyl)methyl piperazine-98.17%

These findings indicate that modifications to the piperazine structure can enhance anticancer activity significantly .

The mechanism through which 1-(4-Fluorophenyl)homopiperazine exerts its biological effects is thought to involve interactions with specific molecular targets within cancer cells. The fluorophenyl group likely enhances binding affinity to these targets, potentially modulating pathways involved in cell proliferation and survival .

Neurological Implications

Beyond its anticancer properties, this compound has been explored for its potential in treating cerebrovascular disorders. Research indicates that related compounds can help prevent conditions such as cerebral infarction and hemorrhage by modulating vascular responses .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Efficacy : A study reported that derivatives with a similar structural framework demonstrated significant growth inhibition in various cancer cell lines, suggesting that the incorporation of the 4-fluorophenyl group plays a crucial role in enhancing biological activity .
  • Cerebrovascular Research : Another study highlighted the effectiveness of related compounds in mitigating symptoms associated with cerebrovascular disorders, emphasizing their therapeutic potential .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-Fluorophenyl)homopiperazine hydrochloride?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-fluorobenzyl chloride with homopiperazine under reflux in toluene with triethylamine as a base (similar to methods used for piperazine analogs) . Purification often employs recrystallization or column chromatography. Structural analogs like 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride are synthesized via benzyl chloride intermediates in ethanol or toluene, suggesting analogous solvents for homopiperazine derivatives . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity Analysis: Use HPLC or LC-MS with UV detection (λmax ~239–288 nm, as seen in fluorophenyl-piperazine analogs) .
  • Structural Confirmation: Employ 1H^1H/13C^{13}C-NMR to verify the homopiperazine ring and fluorophenyl substituent. Compare with spectral data from structurally related compounds, such as 1-(4-Fluorophenyl)piperazine hydrochloride .
  • Elemental Analysis: Validate molecular formula (e.g., C11_{11}H14_{14}ClFN2_2) via combustion analysis .

Advanced: How can contradictory data on serotonin receptor binding affinities of fluorophenyl-substituted piperazine derivatives be resolved?

Answer:
Contradictions may arise from assay conditions (e.g., receptor subtype selectivity, radioligand competition protocols). To address this:

  • Standardize assays using reference compounds (e.g., 1-(4-Fluorophenyl)piperazine hydrochloride, a known serotonin receptor modulator) .
  • Perform comparative studies under identical conditions for homopiperazine analogs.
  • Use computational docking to assess structural differences (e.g., homopiperazine’s 7-membered ring vs. piperazine’s 6-membered ring) and their impact on receptor interactions .

Advanced: What strategies are effective for studying the metabolic stability of this compound in vitro?

Answer:

  • Liver Microsome Assays: Incubate with human/rat liver microsomes and NADPH, monitoring parent compound depletion via LC-MS .
  • Cytochrome P450 Inhibition: Test against CYP isoforms (e.g., 3A4, 2D6) using fluorescent probes.
  • Stability Profiling: Assess degradation under physiological pH (1.2–7.4) and temperature (37°C) using reversed-phase chromatography, as demonstrated for fluorophenyl degradation products .

Basic: Which analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Offers high sensitivity and specificity. Use deuterated internal standards (e.g., 2H^2H-labeled analogs) to correct for matrix effects .
  • UV-Vis Spectroscopy: Quantify at λmax ~288 nm in purified samples, though less specific for complex matrices .
  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

Advanced: How does the substitution pattern on the phenyl ring influence the pharmacological profile of homopiperazine derivatives?

Answer:

  • Fluorine Position: Para-substitution (4-fluoro) enhances metabolic stability and receptor binding compared to ortho/meta positions, as seen in piperazine analogs .
  • Electron-Withdrawing Groups: Fluorine increases lipophilicity and bioavailability. Compare with chloro or methoxy analogs to assess steric vs. electronic effects .
  • Structure-Activity Relationship (SAR): Use homology modeling to map substituent effects on target engagement (e.g., serotonin vs. dopamine receptors) .

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